molecular formula C13H17IO3 B8327370 Methyl 3-(3-iodo-4-methoxyphenyl)-3-methylbutanoate

Methyl 3-(3-iodo-4-methoxyphenyl)-3-methylbutanoate

Cat. No.: B8327370
M. Wt: 348.18 g/mol
InChI Key: CDEMISPPXYSCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-iodo-4-methoxyphenyl)-3-methylbutanoate is a useful research compound. Its molecular formula is C13H17IO3 and its molecular weight is 348.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17IO3

Molecular Weight

348.18 g/mol

IUPAC Name

methyl 3-(3-iodo-4-methoxyphenyl)-3-methylbutanoate

InChI

InChI=1S/C13H17IO3/c1-13(2,8-12(15)17-4)9-5-6-11(16-3)10(14)7-9/h5-7H,8H2,1-4H3

InChI Key

CDEMISPPXYSCNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-(4-methoxyphenyl)-3-methylbutanoate (475 mg, 2.137 mmol) was dissolved in ethanol (20 mL). Iodine (542 mg, 2.137 mmol) and silver sulfate (666 mg, 2.137 mmol) were added and the reaction was stirred vigorously at room temperature, protected from light, for 1 hr. The reaction was then diluted with ethyl acetate (40 mL) and filtered. The filtrate was washed with sodium bisulfite (2×50 mL), water (50 mL), and brine (50 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel with 0 to 50% ethyl acetate/hexanes to afford methyl 3-(3-iodo-4-methoxyphenyl)-3-methylbutanoate. 1H NMR (CDCl3, 500 MHz) δ 7.73 (d, J=2.5 Hz, 1H), 7.29 (dd, J=8.6, 2.5 Hz, 1H), 6.75 (d, J=8.4 Hz, 1H), 3.86 (s, 3H), 3.55 (s, 3H), 2.57 (s, 2H), 1.41 (s, 6H).
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
542 mg
Type
reactant
Reaction Step Two
Quantity
666 mg
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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